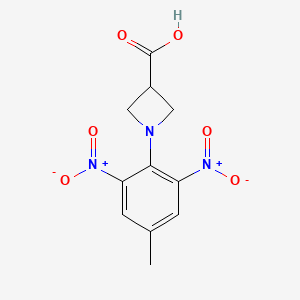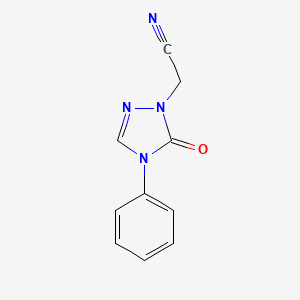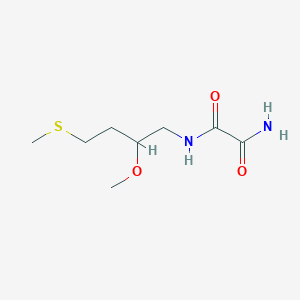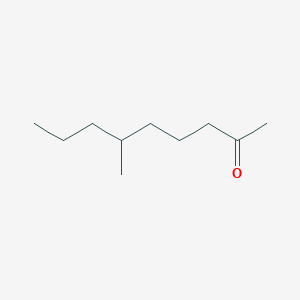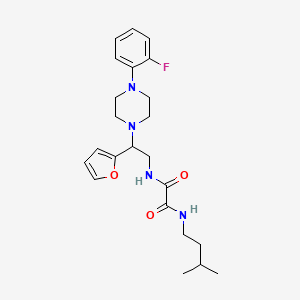![molecular formula C16H11F2N3O2S B2623274 N-(2,4-difluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide CAS No. 872704-37-5](/img/structure/B2623274.png)
N-(2,4-difluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide, also known as DFP-10825, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It belongs to the class of pyridazine derivatives, which have been found to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
N-(2,4-difluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide has been studied for its potential applications in the treatment of various diseases, including cancer and inflammation. In a recent study, N-(2,4-difluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide was found to inhibit the growth of several cancer cell lines, including lung, breast, and colon cancer cells. It was also found to reduce the production of inflammatory cytokines in a mouse model of acute lung injury.
Wirkmechanismus
The exact mechanism of action of N-(2,4-difluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also modulate the immune response by regulating the production of cytokines.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including tyrosine kinases and cyclooxygenases. It also modulates the immune response by regulating the production of cytokines. In addition, N-(2,4-difluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,4-difluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide is its potential as a therapeutic agent for the treatment of cancer and inflammation. However, there are also some limitations to its use in lab experiments. For example, N-(2,4-difluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide is not very soluble in water, which can make it difficult to administer in certain experimental settings. In addition, its stability under certain conditions may also be a concern.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-difluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide. One area of interest is the development of new synthetic methods for the compound that may improve its yield and solubility. Another area of research is the investigation of its potential as a therapeutic agent for the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,4-difluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide and its effects on various biological pathways.
Synthesemethoden
The synthesis of N-(2,4-difluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide involves a multi-step process that starts with the reaction of 2,4-difluoroaniline with 2-bromo-6-(furan-2-yl)pyridazine. The resulting intermediate is then treated with thioacetic acid to obtain the final product. The yield of this synthesis method is reported to be around 60%.
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O2S/c17-10-3-4-12(11(18)8-10)19-15(22)9-24-16-6-5-13(20-21-16)14-2-1-7-23-14/h1-8H,9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGDVCGUKBOSJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-[(E)-2-[(4-iodophenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2623192.png)
![2-fluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2623195.png)
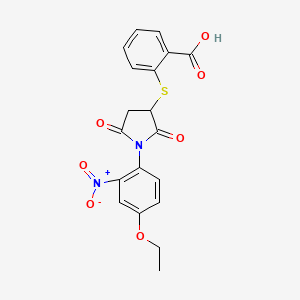
![2-Chloro-1-[4-(3-methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B2623198.png)
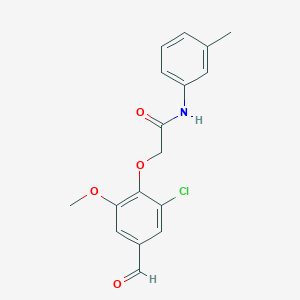
methanone](/img/structure/B2623201.png)
![4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)pyrimidine](/img/structure/B2623202.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenylacetamide](/img/structure/B2623203.png)
